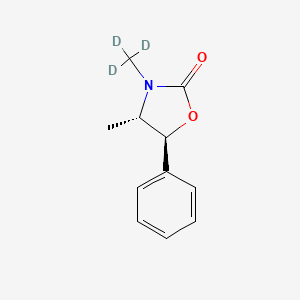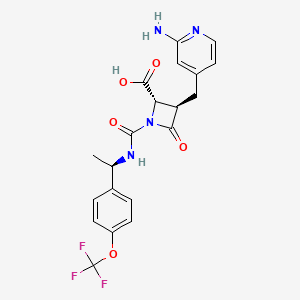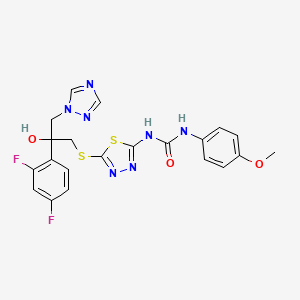
Pseudoephedroxane-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudoephedroxane-d3, also known as (4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3, is a deuterated analog of Pseudoephedroxane. It is a labeled compound used primarily in scientific research. The molecular formula of this compound is C11H10D3NO2, and it has a molecular weight of 194.24 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoephedroxane-d3 involves the incorporation of deuterium atoms into the Pseudoephedroxane molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining an inert atmosphere, using deuterated solvents, and optimizing temperature and pressure to facilitate the exchange process .
化学反応の分析
Types of Reactions
Pseudoephedroxane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
科学的研究の応用
Pseudoephedroxane-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of Pseudoephedroxane-d3 involves its interaction with specific molecular targets. As a labeled compound, it is used to trace the pathways and interactions of its non-deuterated counterpart, Pseudoephedroxane. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to study the molecular targets and pathways involved in its action .
類似化合物との比較
Similar Compounds
Pseudoephedroxane: The non-deuterated analog of Pseudoephedroxane-d3.
Ephedroxane: A structurally similar compound with different functional groups.
Oxazolidinone Derivatives: Compounds with similar oxazolidinone structures but varying substituents.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis in various scientific studies, making it a valuable tool in research .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
194.24 g/mol |
IUPAC名 |
(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |
InChIキー |
MNYARIILPGRTQL-HJRSCEKWSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1[C@H]([C@@H](OC1=O)C2=CC=CC=C2)C |
正規SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)







![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)


